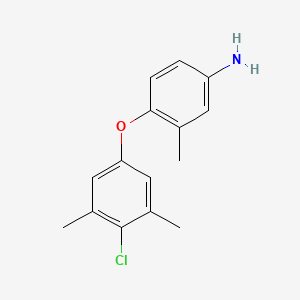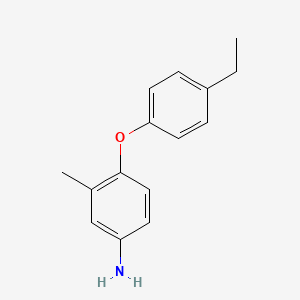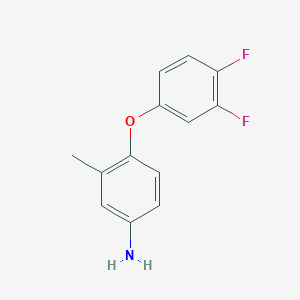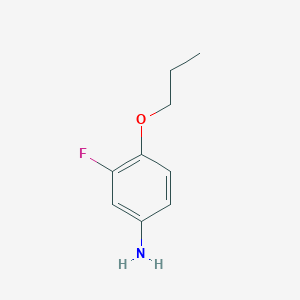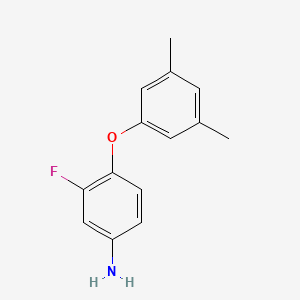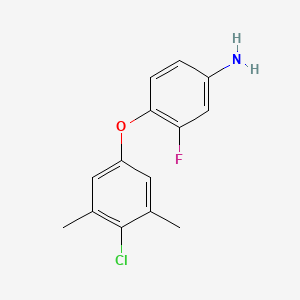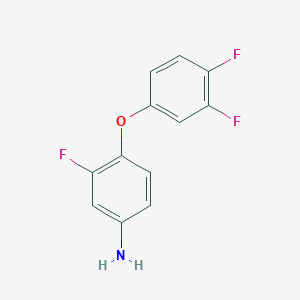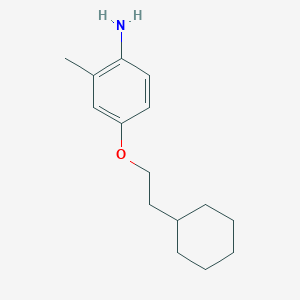
4-(2-Cyclohexylethoxy)-2-methylaniline
Vue d'ensemble
Description
4-(2-Cyclohexylethoxy)-2-methylaniline, also known as 2-CEAM, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of aniline and is a colorless, crystalline solid with a molecular weight of 211.3 g/mol. It has a melting point of 49-51 °C and is insoluble in water. 2-CEAM has been studied for its potential applications in the areas of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
4-(2-Cyclohexylethoxy)-2-methylaniline has been studied for its potential applications in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of the inflammatory mediators prostaglandins and thromboxanes.
Mécanisme D'action
4-(2-Cyclohexylethoxy)-2-methylaniline has been studied for its potential ability to inhibit the enzymes acetylcholinesterase, monoamine oxidase A, and cyclooxygenase-2. It is thought to act as an irreversible inhibitor of these enzymes, meaning that it binds covalently to the active site of the enzyme and blocks its activity. This inhibition leads to the accumulation of the substrates of these enzymes, such as acetylcholine and prostaglandins, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can lead to increased alertness, memory, and concentration. In addition, this compound has been found to inhibit the enzyme monoamine oxidase A, leading to an increase in the levels of neurotransmitters such as serotonin and dopamine. This can lead to an antidepressant effect and a decrease in anxiety. Finally, this compound has been found to inhibit the enzyme cyclooxygenase-2, leading to a decrease in the production of inflammatory mediators such as prostaglandins and thromboxanes. This can lead to a decrease in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Cyclohexylethoxy)-2-methylaniline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is a relatively stable compound, with a melting point of 49-51 °C and a high degree of solubility in organic solvents. However, this compound also has some limitations. It is not very soluble in water and is not very stable in aqueous solutions. In addition, it is an irreversible inhibitor of enzymes, which can make it difficult to study the effects of its inhibition in a reversible manner.
Orientations Futures
There are several potential future directions for the study of 4-(2-Cyclohexylethoxy)-2-methylaniline. One potential direction is to further investigate its potential applications in the areas of biochemistry, physiology, and pharmacology. Another potential direction is to explore its potential use as a tool to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, it may be possible to use this compound to develop novel drugs that target specific enzymes involved in the regulation of biochemical and physiological processes. Finally, it may be possible to use this compound to develop new methods for studying the effects of enzyme inhibition on biochemical and physiological processes.
Propriétés
IUPAC Name |
4-(2-cyclohexylethoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-11-14(7-8-15(12)16)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDQSTAYGBLCKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



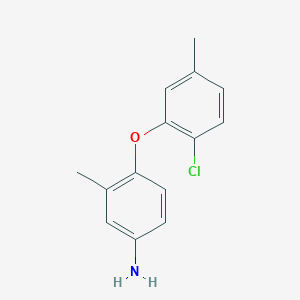
![4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine](/img/structure/B3172766.png)

